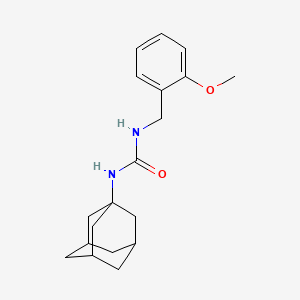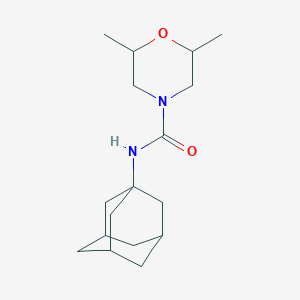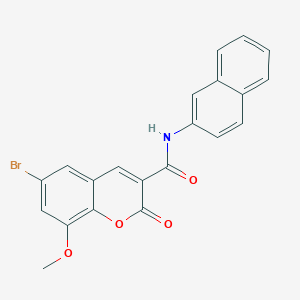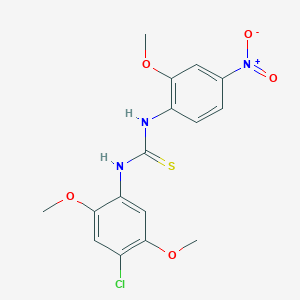![molecular formula C23H24FNO2 B4120960 N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide](/img/structure/B4120960.png)
N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide
Übersicht
Beschreibung
N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as FUB-PB22 and is a synthetic cannabinoid. The compound has gained a lot of attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
FUB-PB22 has a wide range of potential applications in scientific research. It has been used as a tool for studying the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain, appetite, and mood. FUB-PB22 has also been used in the development of new therapies for various medical conditions, including chronic pain, epilepsy, and cancer.
Wirkmechanismus
FUB-PB22 acts as a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. It binds to these receptors and activates them, leading to the release of various neurotransmitters and other signaling molecules. This activation can result in a wide range of physiological effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
FUB-PB22 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic properties. It has also been shown to have anticonvulsant effects, making it a potential therapy for epilepsy. Additionally, FUB-PB22 has been shown to have anti-cancer properties, making it a potential therapy for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
FUB-PB22 has several advantages for use in lab experiments. It is highly potent and selective for the CB1 and CB2 receptors, making it an excellent tool for studying the endocannabinoid system. Additionally, FUB-PB22 has a long half-life, making it ideal for use in long-term studies. However, FUB-PB22 has several limitations, including its potential for abuse and its potential for adverse side effects.
Zukünftige Richtungen
There are several future directions for research involving FUB-PB22. One potential direction is the development of new therapies for various medical conditions, including chronic pain, epilepsy, and cancer. Another potential direction is the development of new tools for studying the endocannabinoid system, which could lead to a better understanding of the role of this system in various physiological processes. Additionally, future research could focus on the development of new synthetic cannabinoids that have improved safety profiles and reduced potential for abuse.
Conclusion:
In conclusion, FUB-PB22 is a synthetic cannabinoid that has a wide range of potential applications in scientific research. It has been used as a tool for studying the endocannabinoid system, and it has potential as a therapy for various medical conditions. While FUB-PB22 has several advantages for use in lab experiments, it also has several limitations, including its potential for abuse and its potential for adverse side effects. Future research could focus on the development of new therapies and tools for studying the endocannabinoid system, as well as the development of new synthetic cannabinoids with improved safety profiles.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO2/c1-2-23(26)25(17-18-10-12-20(24)13-11-18)15-14-21(22-9-6-16-27-22)19-7-4-3-5-8-19/h3-13,16,21H,2,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWHQTWIKLJHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC=CC=C1)C2=CC=CO2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-isopropoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4120890.png)
![2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B4120892.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120905.png)


![(3S*,4R*)-1-[(2-methyl-1,8-naphthyridin-3-yl)carbonyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4120934.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4120938.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4120955.png)
![ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4120965.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4120970.png)
![3-benzyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B4120974.png)